molecular formula C8H7FO B045663 2-Fluoro-6-methylbenzaldehyde CAS No. 117752-04-2

2-Fluoro-6-methylbenzaldehyde

Cat. No.: B045663
CAS No.: 117752-04-2
M. Wt: 138.14 g/mol
InChI Key: BGQBJWPZBBMKEI-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the sixth position is replaced by a methyl group. This compound is known for its applications in various chemical syntheses and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methylbenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 6-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, controlled fluorination reactions, and subsequent purification of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-6-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzaldehyde largely depends on its application. In biochemical assays, it may act as an inhibitor or substrate for specific enzymes, affecting their activity. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylbenzaldehyde
  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2-Fluoro-6-methylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can significantly influence its chemical reactivity and physical properties compared to other fluorinated benzaldehydes. For instance, the presence of the methyl group at the sixth position can affect the compound’s steric hindrance and electronic distribution, making it distinct in its reactivity and applications .

Properties

IUPAC Name

2-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQBJWPZBBMKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556871
Record name 2-Fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-04-2
Record name 2-Fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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